3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole

Physicochemical characterization Formulation development Synthetic chemistry

3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole (CAS 122503-24-6) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle with molecular formula C₁₀H₁₀N₂O and molecular weight 174.2 g/mol. The compound features a methyl substituent at ring position 3 and a 4-methylphenyl (p-tolyl) group at position 5, yielding a predicted density of 1.113 ± 0.06 g/cm³, a boiling point of 293.4 ± 33.0 °C, and a measured melting point of 49–50 °C.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 122503-24-6
Cat. No. B2785513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole
CAS122503-24-6
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=NO2)C
InChIInChI=1S/C10H10N2O/c1-7-3-5-9(6-4-7)10-11-8(2)12-13-10/h3-6H,1-2H3
InChIKeyRLXAYNXHKQMMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole (CAS 122503-24-6): Procurement-Grade Physicochemical and Structural Baseline for 1,2,4-Oxadiazole Selection


3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole (CAS 122503-24-6) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle with molecular formula C₁₀H₁₀N₂O and molecular weight 174.2 g/mol . The compound features a methyl substituent at ring position 3 and a 4-methylphenyl (p-tolyl) group at position 5, yielding a predicted density of 1.113 ± 0.06 g/cm³, a boiling point of 293.4 ± 33.0 °C, and a measured melting point of 49–50 °C . Its computed XlogP is 2.7 and topological polar surface area (TPSA) is 38.9 Ų . The 1,2,4-oxadiazole scaffold is recognized as a bioisostere of ester and amide functionalities, conferring enhanced metabolic stability while retaining hydrogen-bonding capacity, making this substitution pattern relevant for medicinal chemistry and material science building-block applications [1].

Why 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole Cannot Be Interchanged with Generic 1,2,4-Oxadiazole Analogs: Substitution-Pattern-Specific Differentiation Evidence


Within the 3,5-disubstituted 1,2,4-oxadiazole chemical space, substitution-pattern interchange—even between regioisomers of identical molecular formula—produces quantifiably distinct physicochemical profiles that directly impact synthetic tractability, purification, and downstream application performance. The target compound's specific 3-methyl/5-(4-methylphenyl) arrangement yields a melting point (49–50 °C) that differs by over 80 °C from its des-methylphenyl analog, and its computed lipophilicity (XlogP 2.7) exceeds that of both the unsubstituted phenyl analog (LogP 2.045) and the regioisomeric 5-methyl-3-(4-methylphenyl) variant (LogP 2.35) . These differences are not incremental—they represent distinct physical states at room temperature, divergent phase-partitioning behavior in biphasic reaction or extraction systems, and altered protonation equilibria that can govern reactivity in acid-catalyzed transformations or biological assay conditions [1]. Generic selection without confirming the exact CAS and substitution geometry therefore risks receiving a regioisomer or analog with materially different handling characteristics and performance.

Quantitative Comparative Evidence for 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole (CAS 122503-24-6): Procurement-Relevant Differentiation from Closest Analogs


Melting Point Differentiation: 83 °C Lower Than the Des-Methylphenyl Analog Enables Ambient-Temperature Liquid Handling

The target compound 3-methyl-5-(4-methylphenyl)-1,2,4-oxadiazole (CAS 122503-24-6) exhibits a measured melting point of 49–50 °C, which is approximately 83 °C lower than that of its closest des-methylphenyl analog, 3-methyl-5-phenyl-1,2,4-oxadiazole (CAS 1199-00-4), reported at 132–134 °C . This means the target compound is a low-melting solid near ambient temperature, whereas the comparator is a high-melting crystalline solid. The target compound also possesses a 12.3 °C higher boiling point (293.4 vs. 281.1 °C at 760 mmHg), consistent with its higher molecular weight (174.2 vs. 160.17 g/mol) .

Physicochemical characterization Formulation development Synthetic chemistry

Lipophilicity Advantage: XlogP of 2.7 Delivers ~4.5× Higher Octanol–Water Partitioning Than the Unsubstituted Phenyl Analog

The target compound has a computed XlogP of 2.7, which is 0.65 log units higher than the LogP of 2.045 reported for 3-methyl-5-phenyl-1,2,4-oxadiazole (CAS 1199-00-4) . This corresponds to an approximately 4.5-fold greater octanol–water partition coefficient. The para-methyl substitution on the phenyl ring is the sole structural difference responsible for this lipophilicity increase. Furthermore, the target compound's XlogP exceeds that of its regioisomer 5-methyl-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 81386-30-3; LogP 2.35) by 0.35 log units (~2.2-fold), demonstrating that both the presence and the position of the methylphenyl substituent contribute independently to lipophilicity .

Drug design ADME prediction Extraction optimization

Basicity Differentiation: Estimated pKa Shift of +0.1 to +0.2 Units Relative to 3-Methyl-5-phenyl-1,2,4-oxadiazole Arising from para-Methyl Electron Donation

In a systematic UV and ¹H-NMR spectroscopic study of 3,5-disubstituted 1,2,4-oxadiazole basicity in aqueous H₂SO₄, Trifonov et al. (2005) determined pKa values of −1.66 ± 0.06 for 3,5-dimethyl-1,2,4-oxadiazole, −2.61 ± 0.02 for 3-methyl-5-phenyl-1,2,4-oxadiazole, −2.95 ± 0.01 for 3-phenyl-5-methyl-1,2,4-oxadiazole, and −3.55 ± 0.06 for 3,5-diphenyl-1,2,4-oxadiazole, establishing that electron-donating substituents increase basicity in a predictable additive manner [1]. Although the target compound was not directly measured, applying the established substituent additivity model—where a para-methyl group on the phenyl ring contributes an electron-donating increment of approximately +0.1 to +0.2 pK units relative to unsubstituted phenyl—yields an estimated pKa of approximately −2.5 to −2.4 for 3-methyl-5-(4-methylphenyl)-1,2,4-oxadiazole. This places its basicity between 3,5-dimethyl-1,2,4-oxadiazole (−1.66) and 3-methyl-5-phenyl-1,2,4-oxadiazole (−2.61).

Physical organic chemistry Acid-base catalysis Protonation state prediction

Regioisomeric Identity Confirmation: Unambiguous Structural Differentiation from 5-Methyl-3-(4-methylphenyl)-1,2,4-oxadiazole via Independent CAS, MDL, and InChI Key

The target compound 3-methyl-5-(4-methylphenyl)-1,2,4-oxadiazole (CAS 122503-24-6) and its regioisomer 5-methyl-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 81386-30-3) share the identical molecular formula (C₁₀H₁₀N₂O) and molecular weight (174.2 g/mol) but are unambiguously distinguished by independent registry identifiers: the target compound carries MDL MFCD13961847 and InChI Key RLXAYNXHKQMMHF-UHFFFAOYSA-N, whereas the regioisomer bears MDL MFCD00085801 and InChI Key OYGSEQYNSZOSCE-UHFFFAOYSA-N . Physicochemically, the regioisomer exhibits a lower computed LogP of 2.35 versus the target compound's XlogP of 2.7 . Both compounds share identical predicted density (1.113 g/cm³) and boiling point (293.4 °C), making chromatographic or spectroscopic confirmation essential for identity verification .

Analytical chemistry Quality control Regioisomer confirmation

Density Differentiation: 2.5% Lower Density Than 3-Methyl-5-phenyl-1,2,4-oxadiazole Reflects Altered Molecular Packing

The target compound has a predicted density of 1.113 ± 0.06 g/cm³, which is approximately 2.5% lower than the 1.142 g/cm³ reported for 3-methyl-5-phenyl-1,2,4-oxadiazole (CAS 1199-00-4) . This density reduction is attributable to the additional para-methyl group on the phenyl ring, which disrupts crystal packing efficiency despite the higher molecular weight (174.2 vs. 160.17 g/mol). The regioisomer 5-methyl-3-(4-methylphenyl)-1,2,4-oxadiazole shares the identical density of 1.113 g/cm³, indicating that molecular weight, not substitution geometry, is the dominant determinant of bulk density within this isomeric pair .

Crystallography Formulation Material science

Procurement-Guiding Application Scenarios for 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole (CAS 122503-24-6) Based on Verified Differentiation Evidence


Medicinal Chemistry Building Block Requiring Enhanced Lipophilicity for CNS or Intracellular Target Space

When a 1,2,4-oxadiazole building block with elevated lipophilicity is required—for example, to improve blood–brain barrier penetration or passive membrane permeability of downstream conjugates—the target compound's XlogP of 2.7 (vs. 2.045 for the unsubstituted phenyl analog) provides a quantifiable logP advantage of +0.65 units, corresponding to ~4.5-fold greater octanol–water partitioning . This is relevant for CNS-targeted fragment-based drug discovery programs where the oxadiazole serves as a metabolically stable amide/ester bioisostere and the para-methylphenyl substituent contributes both lipophilicity and a vector for further functionalization at the methyl group [1].

Molten-Phase or Warm-Flow Synthetic Processing Where Low Melting Point Reduces Operational Complexity

The target compound's melting point of 49–50 °C enables handling as a free-flowing liquid with minimal heating (e.g., 55–60 °C water bath), eliminating the need for solvent dissolution or high-temperature melt equipment required for the 132–134 °C-melting 3-methyl-5-phenyl analog . This property is advantageous in continuous-flow chemistry platforms, solvent-free mechanochemical syntheses, and kilogram-scale amidoxime–carboxylic acid cyclocondensation reactions where the oxadiazole is used as a melt-phase reactant [1].

Regioisomer-Sensitive Structure–Activity Relationship (SAR) Studies Requiring Unambiguous 3-Methyl/5-Aryl Geometry

In SAR campaigns exploring the biological consequence of oxadiazole substitution geometry, the target compound's distinct InChI Key (RLXAYNXHKQMMHF-UHFFFAOYSA-N) and MDL identifier (MFCD13961847) provide unambiguous regioisomeric confirmation that cannot be achieved by molecular formula or mass spectrometry alone . The 0.35 log-unit lipophilicity difference versus the regioisomer (LogP 2.35) also provides an orthogonal chromatographic retention-time verification method (e.g., reversed-phase HPLC) to confirm regioisomeric purity before committing to expensive biological assays [1].

Physical Organic Chemistry Studies of Substituent Electronic Effects on 1,2,4-Oxadiazole Basicity

The target compound occupies a specific, previously unmeasured position in the 3,5-disubstituted 1,2,4-oxadiazole basicity series, with an estimated pKa of approximately −2.5 to −2.4 that bridges the gap between 3,5-dimethyl-1,2,4-oxadiazole (pKa −1.66) and 3-methyl-5-phenyl-1,2,4-oxadiazole (pKa −2.61) . Researchers investigating substituent additivity models for heterocyclic basicity or the protonation-site preferences of unsymmetrical oxadiazoles can use the target compound to experimentally validate the electron-donating increment of the para-methyl group on the N(4) protonation equilibrium of the 1,2,4-oxadiazole ring .

Quote Request

Request a Quote for 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.